3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid
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Overview
Description
“3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid” is a chemical compound with the molecular formula C24H27NO4 . It is also known as 3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine . This compound is used in various scientific research fields, including drug development and material synthesis.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino group, which is part of a propanoic acid structure with a cyclohexyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 393.48 g/mol . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the available resources .
Scientific Research Applications
Chemical Synthesis and Modification
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid is utilized in various chemical synthesis processes. Gioeli and Chattopadhyaya (1982) noted its use in protecting hydroxy-groups during chemical synthesis, particularly in combination with other protecting groups (Gioeli & Chattopadhyaya, 1982). Mellor and Chan (1997) demonstrated its application in the synthesis of structurally diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).
Photophysics and Bioimaging
Morales et al. (2010) explored its use in bioimaging, particularly in the development of a water-soluble fluorene derivative for integrin imaging through two-photon fluorescence microscopy (Morales et al., 2010). This highlights the compound's potential in advanced imaging techniques in biological research.
Organic Sensitizer Development
The compound has also been used in the engineering of organic sensitizers for solar cell applications. Kim et al. (2006) reported its role in the creation of novel organic sensitizers that exhibit high conversion efficiency when anchored onto TiO2 film, indicating its significance in renewable energy research (Kim et al., 2006).
Peptide Synthesis
Fields and Noble (2009) detailed its application in solid phase peptide synthesis. The compound's role in the introduction of a variety of solid supports, linkages, and side chain protecting groups has been pivotal in the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Polymer and Material Science
In the field of polymer and material science, Tomita, Sanda, and Endo (2001) utilized the compound in the self-polyaddition process for creating polyhydroxyurethane, showcasing its utility in novel polymer synthesis methods (Tomita, Sanda, & Endo, 2001).
Safety and Hazards
Based on the available data, this compound may pose certain hazards. It is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)14-13-16-7-1-6-12-22(16)25-24(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21-22H,1,6-7,12-15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEPFERYCYWNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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